Tylosin, 20-deoxo-20-(1-piperidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

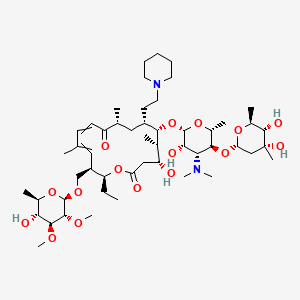

Tylosin, 20-deoxo-20-(1-piperidinyl)-: is a derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. This compound is primarily used in research settings, particularly in the field of proteomics. It has a molecular formula of C₅₁H₈₈N₂O₁₆ and a molecular weight of 985.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves the modification of the parent compound, tylosin. The process typically includes the removal of the 20-deoxo group and the introduction of a 1-piperidinyl group. The specific reaction conditions and reagents used in this synthesis are proprietary and not widely published. general macrolide synthesis methods often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is likely to follow similar routes as other macrolide antibiotics, involving large-scale fermentation of Streptomyces fradiae followed by chemical modification. The exact industrial methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions: Tylosin, 20-deoxo-20-(1-piperidinyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Chemistry: In chemistry, Tylosin, 20-deoxo-20-(1-piperidinyl)- is used as a biochemical tool for studying macrolide antibiotics and their derivatives. It helps in understanding the structure-activity relationships of these compounds .

Biology: In biology, this compound is used in proteomics research to study protein interactions and functions. It is particularly useful in identifying and quantifying proteins in complex biological samples .

Medicine: In medicine, Tylosin, 20-deoxo-20-(1-piperidinyl)- is studied for its potential therapeutic applications. It has shown promise in treating bacterial infections, particularly those caused by gram-positive bacteria .

Industry: In the industrial sector, this compound is used in the development of new antibiotics and other pharmaceutical products. It is also used in quality control processes to ensure the efficacy and safety of macrolide antibiotics .

Mechanism of Action

The mechanism of action of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action is similar to that of other macrolide antibiotics. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Tylosin: The parent compound, used widely as a veterinary antibiotic.

Tilmicosin: Another macrolide antibiotic with a similar structure but different functional groups.

Erythromycin: A well-known macrolide antibiotic with a similar mechanism of action.

Uniqueness: Tylosin, 20-deoxo-20-(1-piperidinyl)- is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar macrolides .

Biological Activity

Tylosin, a macrolide antibiotic derived from Streptomyces fradiae, exhibits a broad spectrum of biological activity, particularly against gram-positive bacteria. The compound "Tylosin, 20-deoxo-20-(1-piperidinyl)-" is a derivative that has been studied for its enhanced antimicrobial properties and potential applications in veterinary medicine. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and case studies highlighting its efficacy.

Tylosin functions primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the translocation step in protein synthesis, which is critical for bacterial growth and reproduction . This mechanism is similar to other macrolide antibiotics but may vary slightly due to structural modifications in derivatives like Tylosin, 20-deoxo-20-(1-piperidinyl)-.

Antimicrobial Spectrum

Research indicates that Tylosin, 20-deoxo-20-(1-piperidinyl)- maintains a broad antimicrobial spectrum. It has shown significant effectiveness against various pathogens, particularly:

- Gram-positive bacteria : Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma species.

- Specific pathogens : In vitro studies have demonstrated strong inhibition of Pasteurella multocida and Pasteurella haemolytica, which are significant in veterinary infections .

Absorption and Distribution

Tylosin exhibits rapid absorption after oral administration. In studies conducted on pigs and chickens, peak serum concentrations were observed within 1 to 2 hours post-administration. For example, in one study involving pigs, serum levels peaked at approximately 17.81 mg/L after a dose of 110 mg/kg .

Elimination Half-Life

The elimination half-life varies depending on the route of administration. For instance:

Veterinary Applications

- Poultry : A study demonstrated that administering Tylosin to broiler chickens significantly reduced mortality rates associated with respiratory infections caused by Mycoplasma gallisepticum. Chickens treated with Tylosin showed a notable improvement in weight gain compared to untreated controls .

- Swine : In a controlled trial involving pigs infected with Pasteurella multocida, Tylosin was administered orally. The treated group exhibited a significant reduction in clinical signs of infection and improved recovery rates compared to the placebo group .

Comparative Efficacy with Other Antibiotics

| Antibiotic | Spectrum of Activity | Mechanism of Action | Efficacy Against Pasteurella |

|---|---|---|---|

| Tylosin | Broad (Gram-positive) | Inhibition of protein synthesis | High |

| Tilmicosin | Similar (Gram-positive) | Inhibition of protein synthesis | Moderate |

| Erythromycin | Broad (Gram-positive) | Inhibition of protein synthesis | Low |

Properties

IUPAC Name |

(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHGJLYPEOOKAB-INWPZJCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H88N2O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.